molecular formula C9H9ClFNO2 B1602516 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid CAS No. 682803-80-1

3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid

Cat. No.: B1602516
CAS No.: 682803-80-1
M. Wt: 217.62 g/mol
InChI Key: QKRVNAILNVDTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid is an organic compound that features both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound followed by amination and subsequent carboxylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control over reaction parameters is maintained. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid can undergo various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2-chlorophenyl)propanoic acid
  • 3-Amino-3-(2-fluorophenyl)propanoic acid
  • 3-Amino-3-(2-bromophenyl)propanoic acid

Uniqueness

3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one halogen substituent.

Properties

IUPAC Name

3-amino-3-(2-chloro-6-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRVNAILNVDTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586443
Record name 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682803-80-1
Record name 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid
Reactant of Route 2
3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.